Pentane-1-sulfinic Chloride
Description
Pentane-1-sulfinic Chloride is an organosulfur compound with the molecular formula C5H11ClO2S. It is a derivative of sulfinic acid and is known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions and has applications in different scientific fields.
Properties
Molecular Formula |
C5H11ClOS |
|---|---|
Molecular Weight |
154.66 g/mol |
IUPAC Name |
pentane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-2-3-4-5-8(6)7/h2-5H2,1H3 |
InChI Key |
GBQFILKXWSJJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-1-sulfinic Chloride can be synthesized through several methods. One common method involves the reaction of pentane-1-sulfinic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfinic acid is converted to its corresponding sulfinyl chloride:
C5H11SO2H+SOCl2→C5H11SO2Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Pentane-1-sulfinic Chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Pentane-1-sulfonic acid.
Reduction: Pentane-1-sulfinic acid.
Substitution: Various substituted sulfinic derivatives depending on the nucleophile used.
Scientific Research Applications
Pentane-1-sulfinic Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonic acids, sulfinic acids, and other sulfur-containing compounds.
Biology: It can be used in the modification of biomolecules and the study of sulfur metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pentane-1-sulfinic Chloride involves its reactivity with nucleophiles. The chlorine atom in the molecule is a good leaving group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways can vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Pentane-1-sulfonic acid
- Pentane-1-sulfonyl chloride
- Pentane-1-sulfinic acid
Comparison
Pentane-1-sulfinic Chloride is unique due to its reactivity and versatility in organic synthesis. Compared to Pentane-1-sulfonic acid and Pentane-1-sulfonyl chloride, it offers different reactivity profiles, making it suitable for specific applications. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds.
Q & A
Q. What are the standard synthetic methodologies for Pentane-1-sulfinic Chloride, and how can purity be validated?
Synthesis typically involves the reaction of pentane-1-thiol with chlorinating agents (e.g., SOCl₂ or Cl₂) under controlled conditions. Post-synthesis purification via fractional distillation or recrystallization is critical. Validate purity using gas chromatography (GC) paired with mass spectrometry (MS) to detect trace impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy should confirm structural integrity by identifying characteristic S=O and C-Cl stretching frequencies .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR : Use ¹H and ¹³C NMR to confirm the sulfinic chloride group’s electronic environment and alkyl chain configuration.
- IR : Key peaks include S=O (1050–1150 cm⁻¹) and C-Cl (550–850 cm⁻¹).
- GC-MS : Quantify purity and identify volatile byproducts.
- Elemental analysis : Verify stoichiometric ratios of C, H, S, and Cl .
Q. What safety protocols and stability considerations are essential for handling this compound?
Store under inert atmosphere (argon/nitrogen) at ≤4°C to prevent hydrolysis. Use corrosion-resistant containers (e.g., glass or PTFE). Conduct reactivity tests with common solvents (e.g., water, alcohols) to assess decomposition pathways. Always pair experimental work with a risk assessment addressing acute toxicity and corrosivity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound in nucleophilic substitutions?
Employ a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst concentration. For example, varying temperature (25–60°C) and solvent (DMF vs. THF) can reveal interactions affecting yield. Analyze outcomes using ANOVA to identify statistically significant factors. This approach minimizes experimental runs while maximizing data utility .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔH°f, solubility) for this compound?
Cross-validate data using multiple techniques:
- Calorimetry : Measure enthalpy of formation via combustion analysis.
- Solubility studies : Compare results in aprotic vs. protic solvents using UV-Vis spectroscopy.
- Computational chemistry : Calculate thermodynamic properties via density functional theory (DFT) and compare with experimental values. Discrepancies may arise from impurities or measurement artifacts, necessitating rigorous replication .
Q. How do computational models predict reaction pathways and intermediates in this compound-mediated syntheses?
Use DFT or ab initio methods to map potential energy surfaces for reactions like sulfonamide formation. Identify transition states and intermediates (e.g., sulfinyl radicals) through frequency calculations. Validate models by correlating predicted activation energies with kinetic data from stopped-flow experiments. This integrates mechanistic insights with experimental observables .
Methodological Guidance for Data Interpretation
- Handling spectroscopic anomalies : If IR or NMR data deviates from literature, re-examine sample preparation (e.g., solvent polarity, concentration) and compare with reference spectra from authenticated samples .
- Addressing non-reproducible results : Document environmental variables (humidity, light exposure) and reagent batch variations. Use control experiments to isolate confounding factors .
- Future research directions : Explore this compound’s role in asymmetric catalysis or polymer chemistry. Link hypotheses to organosulfur reaction frameworks to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
